3-O-Methyltirotundin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

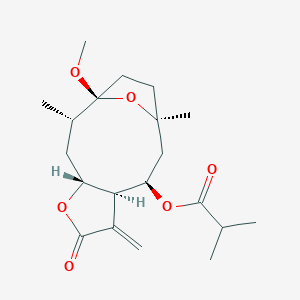

[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19-,20-/m0/s1 |

InChI Key |

SOLCYTMIFQPNDN-SZQUWEMZSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@@]1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyltirotundin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpenoid lactone isolated from the medicinal plant Tithonia diversifolia, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and for assessing its anti-inflammatory activity are presented, along with a visualization of its mechanism of action within the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a sesquiterpenoid belonging to the germacranolide class of natural products. Its chemical structure is characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring, a common feature of many biologically active sesquiterpene lactones.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Propanoic acid, 2-methyl-, (3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester | |

| Molecular Formula | C₂₀H₃₀O₆ | |

| Molecular Weight | 366.45 g/mol | |

| CAS Number | 1021945-29-8 | |

| Appearance | Solid (predicted) | |

| Boiling Point | 474.4 ± 45.0 °C (Predicted) | |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone |

Note: Some physical properties are predicted and have not been experimentally determined.

Biological Activity: Anti-inflammatory Effects

Sesquiterpene lactones isolated from Tithonia diversifolia, including tirotundin (B206078) and its derivatives, have demonstrated significant anti-inflammatory activity.[1][2] The primary mechanism of action for this class of compounds is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), these sesquiterpene lactones do not appear to inhibit the enzymes of the arachidonic acid pathway, such as cyclooxygenases.[1][2] Instead, their anti-inflammatory effects are attributed to the direct inhibition of NF-κB activation.[1][2] This targeted mechanism suggests a potential for more specific anti-inflammatory action with a reduced risk of side effects associated with cyclooxygenase inhibition.

Signaling Pathway

The anti-inflammatory activity of this compound and related sesquiterpene lactones is mediated through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the proposed point of intervention by these compounds.

Experimental Protocols

Isolation of Sesquiterpene Lactones from Tithonia diversifolia

The following is a general procedure for the isolation of sesquiterpene lactones from the leaves of Tithonia diversifolia, which can be adapted for the specific isolation of this compound.

Experimental Workflow:

Methodology:

-

Plant Material: Dried and powdered leaves of Tithonia diversifolia are used as the starting material.

-

Extraction: The powdered plant material is subjected to maceration with a suitable solvent, such as dichloromethane (DCM), at room temperature for an extended period (e.g., 72 hours), with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, commonly a mixture of hexane (B92381) and ethyl acetate with increasing polarity, is employed to separate the components of the extract.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Inhibition

EMSA is a common technique used to study protein-DNA interactions and can be employed to assess the inhibitory effect of compounds on the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa cells) that has been stimulated with an inflammatory agent (e.g., TNF-α) to induce NF-κB activation.

-

Oligonucleotide Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

-

Binding Reaction: The labeled oligonucleotide probe is incubated with the nuclear extract in a binding buffer. This allows the activated NF-κB in the extract to bind to the probe. For inhibition studies, the nuclear extract is pre-incubated with varying concentrations of this compound before the addition of the labeled probe.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and the positions of the labeled probes are detected by autoradiography (for radioactive probes) or other appropriate imaging techniques. A "shifted" band, representing the NF-κB-DNA complex, will be observed. The intensity of this shifted band will decrease in the presence of an effective inhibitor like this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory potential mediated through the inhibition of the NF-κB signaling pathway. Its specific mechanism of action, distinct from traditional NSAIDs, makes it an interesting candidate for further investigation in the development of novel anti-inflammatory agents. This technical guide provides a foundational understanding of its chemical and biological properties and offers detailed experimental frameworks for its isolation and functional characterization. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its specific IC₅₀ value for NF-κB inhibition and comprehensive in vivo efficacy and safety studies.

References

- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of Three Sesquiterpene Lactones fromTithonia diversifoliaon their Anti-Inflammatory Activity Using the Transcription Factor NF-κB and Enzymes of the Arachidonic Acid Pathway as Targets | Scilit [scilit.com]

In-Depth Technical Guide: 3-O-Methyltirotundin (CAS Number 1021945-29-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpenoid natural product isolated from Tithonia diversifolia, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activities, and underlying mechanisms of action. Drawing from available scientific literature, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development efforts.

Chemical and Physical Properties

This compound is a derivative of tirotundin (B206078), characterized by a methyl group at the 3-O position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1021945-29-8 | |

| Molecular Formula | C₂₀H₃₀O₆ | |

| Molecular Weight | 366.45 g/mol | |

| Class | Sesquiterpenoid | |

| Natural Source | Tithonia diversifolia (Hemsl.) A. Gray | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Biological Activities and Mechanism of Action

Emerging research suggests that this compound and related sesquiterpene lactones from Tithonia diversifolia possess noteworthy anti-inflammatory and anti-hyperglycemic properties.

Anti-Inflammatory Activity

The anti-inflammatory effects of sesquiterpene lactones are primarily attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

The proposed mechanism of action involves the direct inhibition of key components of the NF-κB pathway. Sesquiterpene lactones, through their α-methylene-γ-lactone moiety, can alkylate and inactivate critical cysteine residues on NF-κB subunits, such as p65, or on the IκB kinase (IKK) complex.[3][4] This prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Anti-Hyperglycemic Activity

Studies on compounds isolated from the aerial parts of Tithonia diversifolia have demonstrated potential anti-hyperglycemic effects. Specifically, certain sesquiterpenoids were found to significantly increase glucose uptake in 3T3-L1 adipocytes.[5] While the precise mechanism for this compound is yet to be fully elucidated, the observed effects in related compounds suggest a potential role in modulating glucose transport and metabolism.

Experimental Protocols

The following sections detail generalized protocols for the isolation of this compound from its natural source and for the in vitro evaluation of its key biological activities.

Isolation and Purification of this compound from Tithonia diversifolia

This protocol outlines a general procedure for the extraction and isolation of sesquiterpenoids from the aerial parts of Tithonia diversifolia.

Caption: General workflow for the in vitro glucose uptake assay.

Methodology:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Glucose Starvation: Wash the cells and incubate them in a glucose-free medium for a short period to induce glucose starvation.

-

Glucose Uptake: Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells and incubate for a defined time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Wash the cells to remove the excess fluorescent analog and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Quantify the glucose uptake by comparing the fluorescence intensity in treated cells to that in untreated controls.

Signaling Pathways

The biological activities of this compound and related compounds are mediated through their interaction with specific intracellular signaling pathways.

NF-κB Signaling Pathway Inhibition

The diagram below illustrates the putative mechanism of NF-κB inhibition by sesquiterpene lactones like this compound.

Caption: Proposed mechanism of NF-κB pathway inhibition.

Synthesis

While this compound is a natural product, a plausible synthetic route would involve the selective methylation of the 3-hydroxyl group of its parent compound, tirotundin.

Proposed Synthetic Route: Methylation of Tirotundin

A common method for the methylation of a hydroxyl group in a complex molecule is through the use of a methylating agent in the presence of a suitable base.

Reaction Scheme for Methylation

Caption: Proposed methylation of tirotundin.

General Procedure:

-

Dissolve tirotundin in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Add a mild base, such as silver(I) oxide (Ag₂O), to deprotonate the hydroxyl group.

-

Add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring the progress by TLC.

-

Upon completion, quench the reaction and purify the product using column chromatography.

Future Directions

Further research is warranted to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Bioactivity Studies: Determination of IC₅₀ and EC₅₀ values for its anti-inflammatory and anti-hyperglycemic effects in various in vitro and in vivo models.

-

Pharmacokinetic and Pharmacodynamic Profiling: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in vivo.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

-

Synthetic Optimization: Development of an efficient and scalable synthetic route to facilitate further preclinical and clinical studies.

References

- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preliminary Biological Screening of 3-O-Methyltirotundin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin is a sesquiterpene lactone isolated from Tithonia diversifolia, a plant with a rich history in traditional medicine for treating a variety of ailments. While numerous compounds from Tithonia diversifolia have been investigated for their pharmacological properties, a comprehensive preliminary biological screening of this compound has not been extensively reported in the scientific literature. This technical guide synthesizes the currently available data on the biological evaluation of this compound, provides detailed experimental protocols for relevant assays, and discusses the known biological activities of its parent compound, tirotundin (B206078), and other related molecules from the same plant source. The limited specific data on this compound underscores the need for further research to fully elucidate its therapeutic potential.

Introduction

Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-diabetic properties. Among the myriad of compounds isolated from this plant is this compound, a derivative of the more extensively studied tirotundin. This document aims to provide a detailed overview of the preliminary biological screening of this compound, drawing from the available scientific literature.

Quantitative Data Presentation

To date, the publicly available scientific literature contains limited quantitative data from a broad preliminary biological screening of this compound. The primary reported activity is related to its potential anti-hyperglycemic effects.

| Compound Name | Biological Activity Assay | Cell Line | Concentration | Result |

| This compound (Tirotundin-3-O-methyl ether) | Glucose Uptake Assay | 3T3-L1 adipocytes | 10 µg/mL | No significant increase in glucose uptake |

Experimental Protocols

A detailed methodology for the key experiment cited is provided below. This protocol is based on the standard procedures used for evaluating the anti-hyperglycemic activity of natural products.

Anti-hyperglycemic Activity: Glucose Uptake Assay in 3T3-L1 Adipocytes

This in vitro assay is a common method to screen for compounds that can enhance glucose uptake in fat cells, a key mechanism for controlling blood sugar levels.

Objective: To determine the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

-

3T3-L1 murine preadipocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin (B12071052) solution

-

Dexamethasone

-

3-isobutyl-1-methylxanthine (IBMX)

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

Positive control (e.g., Insulin, Rosiglitazone)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes will be visible by day 8-10, characterized by the accumulation of lipid droplets.

-

-

Glucose Uptake Assay:

-

Seed the differentiated 3T3-L1 adipocytes in 24-well plates.

-

Before the assay, serum-starve the cells by incubating in serum-free DMEM for 2-3 hours.

-

Wash the cells twice with warm PBS.

-

Incubate the cells with KRH buffer for 30 minutes at 37°C.

-

Treat the cells with varying concentrations of this compound (e.g., 10 µg/mL) or the positive control (e.g., 100 nM insulin) in KRH buffer for 30 minutes. A vehicle control (e.g., DMSO) should also be included.

-

Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (e.g., at 0.5 µCi/mL) or 2-NBDG to each well and incubate for 10-15 minutes.

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

For radiolabeled glucose, transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.

-

Normalize the glucose uptake to the protein concentration in each well.

-

Data Analysis:

-

Express the results as a percentage of the basal glucose uptake (vehicle control).

-

Compare the glucose uptake in cells treated with this compound to the vehicle and positive controls using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the 3T3-L1 adipocyte glucose uptake assay.

Signaling Pathways of Related Compounds

While the specific signaling pathways for this compound are unknown, its parent compound, tirotundin, has been shown to interact with key inflammatory and metabolic pathways.

NF-κB Signaling Pathway Inhibition by Tirotundin

Caption: Inhibition of the NF-κB signaling pathway by tirotundin.

PPARγ Agonism by Sesquiterpene Lactones

Caption: PPARγ agonist activity of sesquiterpene lactones.

Discussion and Future Directions

The preliminary biological screening of this compound is currently in its nascent stages, with only a single study reporting its lack of significant anti-hyperglycemic activity at a concentration of 10 µg/mL. This finding is in contrast to other sesquiterpene lactones isolated from Tithonia diversifolia, some of which have demonstrated potent biological activities. For instance, the parent compound, tirotundin, has been shown to exhibit anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB[1]. Additionally, tirotundin and another related compound, tagitinin A, have been identified as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), suggesting a potential role in the management of diabetes and hyperlipidemia[2].

The lack of broad screening data for this compound presents a significant knowledge gap. A comprehensive preliminary biological screening should be undertaken to evaluate its potential in other key therapeutic areas. Based on the activities of related compounds, future studies should prioritize the following assays:

-

Cytotoxicity Assays: Evaluation against a panel of human cancer cell lines (e.g., using MTT or SRB assays) to determine its anti-proliferative potential. Many sesquiterpene lactones from T. diversifolia have shown cytotoxic activity.

-

Antimicrobial Assays: Screening against a range of pathogenic bacteria and fungi (e.g., using broth microdilution to determine Minimum Inhibitory Concentrations) to assess its potential as an anti-infective agent.

-

Antioxidant Assays: Determination of its radical scavenging activity (e.g., using DPPH or ABTS assays) and its ability to inhibit lipid peroxidation to evaluate its potential in mitigating oxidative stress-related diseases.

-

Anti-inflammatory Assays: Beyond NF-κB, investigating its effects on other inflammatory mediators and enzymes (e.g., COX-1, COX-2, 5-LOX) would provide a more complete picture of its anti-inflammatory profile.

Conclusion

This compound remains a largely uncharacterized natural product with respect to its biological activities. The current evidence suggests it may not be a potent stimulator of glucose uptake in adipocytes. However, the diverse and significant pharmacological activities of other sesquiterpene lactones from Tithonia diversifolia strongly warrant a more comprehensive biological screening of this compound. Such studies are crucial to unlock the potential therapeutic applications of this compound and to contribute to the growing body of knowledge on the medicinal properties of Tithonia diversifolia. This technical guide serves as a foundational document to encourage and guide future research endeavors in this area.

References

Unraveling the Molecular Intricacies: A Hypothesized Mechanism of Action for 3-O-Methyltirotundin

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the sesquiterpene lactone 3-O-Methyltirotundin has emerged as a compound of significant interest. While direct experimental evidence remains nascent, a comprehensive analysis of its structural analogues, tirotundin (B206078) and tagitinin C, derived from the same plant species, Tithonia diversifolia, allows for the formulation of a robust hypothesis regarding its mechanism of action. This whitepaper presents a detailed technical guide on the core hypothesized mechanisms, targeting researchers, scientists, and drug development professionals.

Hypothesized Core Mechanisms of Action

Based on the activities of closely related sesquiterpene lactones, the mechanism of action for this compound is likely multifaceted, primarily revolving around anti-inflammatory, metabolic regulatory, and anticancer effects. These activities are hypothesized to be mediated through the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PPARγ.

Anti-Inflammatory Cascade Inhibition

A primary hypothesized mechanism for this compound is the suppression of inflammatory responses, a hallmark of sesquiterpene lactones. This is likely achieved through the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). The α-methylene-γ-lactone moiety, a common feature in this class of compounds, is known to alkylate and inactivate key proteins in the NF-κB signaling cascade.

Furthermore, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to inflammatory stimuli, is another probable mechanism. Inhibition of MAPK signaling would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Metabolic Regulation via PPARγ Activation

Drawing a direct parallel to its parent compound, tirotundin, this compound is hypothesized to act as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Activation of PPARγ can lead to improved insulin (B600854) sensitivity and modulation of adipogenesis, suggesting a potential therapeutic role in metabolic disorders.

Anticancer Activity through Multiple Pathways

Extrapolating from the known effects of tagitinin C, this compound is postulated to possess significant anticancer properties. These effects are likely mediated through several interconnected pathways:

-

Induction of Cell Cycle Arrest and Apoptosis: The compound may halt the proliferation of cancer cells by inducing cell cycle arrest, likely at the G2/M phase, and subsequently triggering programmed cell death (apoptosis).

-

Induction of Ferroptosis: A distinct form of iron-dependent cell death, ferroptosis, is a promising avenue for cancer therapy. It is hypothesized that this compound could induce ferroptosis in cancer cells by disrupting iron homeostasis and increasing oxidative stress, similar to tagitinin C's effect on colorectal cancer cells.

-

Inhibition of Cancer Cell Migration: The compound may also impede the metastatic potential of cancer cells by inhibiting their migratory capabilities.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table summarizes the known biological activities of its close structural analogs, providing a basis for estimating its potential potency.

| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |

| Tirotundin | Nematicidal Activity | C. elegans | 9.16 ± 0.21 µg/mL | - |

| Acetylcholinesterase Inhibition | - | 6.89 ± 0.30 µg/mL | - | |

| PPARα and PPARγ Activation | - | Dual Activator | [1] | |

| Tagitinin C | Cell Migration Inhibition | Hep-G2 cells | 2.0 ± 0.1 µg/mL | [2] |

| Cell Migration Inhibition | Huh 7 cells | 1.2 ± 0.1 µg/mL | [2] | |

| Gastroprotective Effect | Rat model | 100% protection at 10 mg/kg | [3] |

Visualizing the Hypothesized Mechanisms

To elucidate the complex signaling pathways potentially modulated by this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

To facilitate further research and validation of these hypotheses, detailed protocols for key experiments are provided below.

Experimental Protocol 1: NF-κB Luciferase Reporter Assay

Objective: To determine the inhibitory effect of this compound on NF-κB activation.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a known NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.

-

Experimental Protocol 2: PPARγ Transcription Factor Activity Assay (ELISA-based)

Objective: To quantify the activation of PPARγ by this compound.

Methodology:

-

Nuclear Extract Preparation:

-

Treat a relevant cell line (e.g., 3T3-L1 adipocytes) with various concentrations of this compound.

-

Prepare nuclear extracts from the treated cells using a nuclear extraction kit.

-

-

ELISA Assay:

-

Add the nuclear extracts to a 96-well plate pre-coated with a consensus PPARγ response element (PPRE) oligonucleotide.

-

Incubate to allow binding of activated PPARγ.

-

Add a primary antibody specific for PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Add a chromogenic substrate and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using a known PPARγ activator (e.g., rosiglitazone).

-

Determine the concentration of activated PPARγ in the samples treated with this compound.

-

Experimental Protocol 3: MAPK Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38).

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., EGF for ERK activation).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion and Future Directions

The proposed mechanisms of action for this compound, based on the established activities of its close analogs, position it as a promising candidate for further investigation in the fields of inflammation, metabolic diseases, and oncology. The provided experimental protocols offer a clear roadmap for the validation of these hypotheses. Future research should focus on conducting these and other relevant assays to definitively elucidate the molecular targets and signaling pathways modulated by this intriguing natural product. Such studies will be crucial in unlocking the full therapeutic potential of this compound.

References

Potential Therapeutic Targets of 3-O-Methyltirotundin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpene lactone derived from the plant Tithonia diversifolia, has emerged as a compound of interest with potential therapeutic applications. This technical guide provides an in-depth overview of its core molecular targets, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The primary therapeutic potential of this compound and its parent compound, tirotundin (B206078), appears to lie in the modulation of inflammatory and metabolic pathways, specifically through the inhibition of the NF-κB signaling cascade and the activation of peroxisome proliferator-activated receptors (PPARs). Furthermore, it has demonstrated activity in promoting glucose uptake, suggesting a role in metabolic regulation.

Core Therapeutic Targets

The current body of research points to two primary molecular targets for tirotundin and its derivatives, including this compound:

-

Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that orchestrates inflammatory responses.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are key regulators of lipid and glucose metabolism.

Additionally, studies have indicated a direct effect on cellular glucose transport mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of tirotundin and its derivatives. It is important to note that specific quantitative data for this compound is limited in the currently available literature. Therefore, data for the parent compound, tirotundin, is included as a primary reference point.

| Compound | Target | Assay | Metric | Value | Cell Line | Reference |

| Tirotundin | PPARγ | Fluorescence Polarization Competitive Binding Assay | IC50 | 27 µM | N/A | [1][2] |

| Tagitinin A | PPARγ | Fluorescence Polarization Competitive Binding Assay | IC50 | 55 µM | N/A | [1][2] |

Table 1: PPARγ Binding Affinity of Sesquiterpene Lactones from Tithonia diversifolia.

| Compound | Activity | Assay | Concentration | Effect | Cell Line | Reference |

| Tirotundin | Anti-inflammatory | Electrophoretic Mobility Shift Assay (EMSA) | Not Specified | Inhibition of NF-κB activation | Jurkat | [3] |

| Diversifolin methyl ether | Anti-inflammatory | Electrophoretic Mobility Shift Assay (EMSA) | Not Specified | Inhibition of NF-κB activation | Jurkat | [3] |

| Tirotundin-3-O-methyl ether | Anti-hyperglycemic | Glucose Uptake Assay | 10 µg/mL | Significant increase in glucose uptake | 3T3-L1 adipocytes | Not explicitly cited |

Table 2: Anti-inflammatory and Anti-hyperglycemic Activities.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

Tirotundin and related sesquiterpene lactones have been shown to inhibit the activation of NF-κB.[3] The proposed mechanism of action is the direct alkylation of cysteine residues within the DNA-binding domain of the p65 subunit of NF-κB.[3] This covalent modification prevents NF-κB from binding to its target DNA sequences, thereby downregulating the expression of pro-inflammatory genes.

Activation of the PPARγ Signaling Pathway

Tirotundin has been identified as a direct agonist of PPARγ, binding to its ligand-binding domain.[1][2] As a dual PPARα/γ agonist, it has the potential to modulate lipid and glucose metabolism. Activation of PPARγ leads to the transcription of genes involved in insulin (B600854) sensitization, adipogenesis, and anti-inflammatory responses.

Experimental Protocols

NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is a generalized procedure for assessing the inhibition of NF-κB DNA binding activity.

Objective: To determine if this compound inhibits the binding of NF-κB to its consensus DNA sequence.

Materials:

-

Jurkat T-cells

-

RPMI 1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (B1663694)

-

This compound

-

Nuclear extraction buffer

-

Bicinchoninic acid (BCA) protein assay kit

-

NF-κB consensus oligonucleotide probe (5'-AGTTGAGGGGACTTTCCCAGGC-3')

-

T4 polynucleotide kinase and [γ-³²P]ATP

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

-

Phosphorimager

Procedure:

-

Cell Culture and Treatment: Culture Jurkat T-cells in RPMI 1640 medium. Pre-incubate cells with varying concentrations of this compound for 1 hour.

-

Cell Stimulation: Stimulate the cells with PMA (e.g., 25 ng/mL) and ionomycin (e.g., 1 µM) for 30 minutes to induce NF-κB activation.

-

Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using the BCA protein assay.

-

Probe Labeling: Label the NF-κB consensus oligonucleotide probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) in binding buffer for 10 minutes at room temperature. Add the radiolabeled probe (approx. 50,000 cpm) and incubate for another 20 minutes.

-

Electrophoresis: Resolve the DNA-protein complexes on a native 6% polyacrylamide gel in 0.5x TBE buffer.

-

Visualization: Dry the gel and expose it to a phosphorimager screen. Analyze the bands corresponding to the NF-κB-DNA complex.

PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to screen for PPARγ agonists.

Objective: To quantify the ability of this compound to activate PPARγ-mediated gene transcription.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS

-

PPARγ expression vector

-

PPRE-luciferase reporter vector

-

Renilla luciferase control vector

-

Lipofectamine 2000 or similar transfection reagent

-

This compound

-

Rosiglitazone (positive control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or rosiglitazone.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Anti-hyperglycemic Activity Assay (2-NBDG Glucose Uptake Assay)

This protocol outlines a method to measure glucose uptake in adipocytes.

Objective: To assess the effect of this compound on glucose uptake in 3T3-L1 adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM supplemented with 10% bovine calf serum

-

Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

-

Insulin (positive control)

-

This compound

-

Fluorescence plate reader

Procedure:

-

Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in DMEM.

-

Treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing various concentrations of this compound or insulin for 30 minutes.

-

Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

-

Wash: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Fluorescence Measurement: Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

Logical Workflow for Target Validation

The following diagram illustrates a logical workflow for the validation of this compound's therapeutic targets.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics targeting inflammatory and metabolic diseases. Its ability to modulate both the NF-κB and PPARγ pathways suggests a multi-faceted mechanism of action that could be beneficial in complex disease states.

Future research should focus on:

-

Elucidating the precise quantitative inhibitory constants (IC50/EC50) of this compound for its identified targets.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Evaluating its efficacy and safety in preclinical animal models of inflammation and metabolic disorders.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. The provided protocols and pathway diagrams offer a framework for further investigation into this promising natural product.

References

- 1. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Anti-inflammatory Potential of Tirotundin and Related Guaianolide Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the anti-inflammatory properties of 3-O-Methyltirotundin is not available in the current body of scientific literature. This guide focuses on the known anti-inflammatory activities of its parent compound, tirotundin (B206078), and the broader class of guaianolide sesquiterpene lactones to which it belongs.

Introduction: Sesquiterpene Lactones as Anti-inflammatory Agents

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring plant-derived compounds, with a significant number exhibiting potent biological activities.[1][2] A substantial body of research highlights their anti-inflammatory potential, which is primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1][2] This guide will delve into the anti-inflammatory properties of tirotundin, a specific guaianolide sesquiterpene lactone, and the general mechanisms of action for this class of compounds.

Tirotundin: A Guaianolide with Anti-inflammatory Activity

Tirotundin has been isolated from plant species such as Tithonia diversifolia and has been investigated for its anti-inflammatory effects.[3] Studies have shown that tirotundin's primary mechanism of anti-inflammatory action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3]

Core Anti-inflammatory Mechanisms of Guaianolide Sesquiterpene Lactones

The anti-inflammatory effects of guaianolide sesquiterpene lactones are multi-faceted, targeting key molecular pathways that orchestrate the inflammatory cascade. The primary mechanisms include the inhibition of NF-κB and the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many sesquiterpene lactones, including tirotundin, exert their anti-inflammatory effects by inhibiting this pathway.[3][4] The α-methylene-γ-lactone moiety present in many of these compounds is thought to be crucial for this activity, likely through the alkylation of cysteine residues in key signaling proteins.[3]

Below is a diagram illustrating the general mechanism of NF-κB inhibition by guaianolide sesquiterpene lactones.

Caption: NF-κB signaling pathway and points of inhibition by guaianolides.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascades, including ERK, JNK, and p38, are crucial in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Some guaianolide sesquiterpenes have been shown to down-regulate the activation of MAPK pathways, contributing to their anti-inflammatory effects.[4]

The following diagram provides a simplified overview of the MAPK signaling cascade and its modulation by guaianolides.

Caption: MAPK signaling cascade and its modulation by guaianolides.

Quantitative Data on Anti-inflammatory Activity

While specific data for this compound is unavailable, studies on other guaianolides provide insights into their potency. The following table summarizes the inhibitory effects of some guaianolides on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.

| Compound | Source | IC50 (µM) for NO Inhibition | Reference |

| Guaianolide 1 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |

| Guaianolide 2 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |

| Guaianolide 3 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |

| Guaianolide 4 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |

| Guaianolide 5 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |

| Guaianolide 6 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |

| Guaianolide 7 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |

| Guaianolide 8 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |

| Guaianolide 11 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |

Experimental Protocols for Assessing Anti-inflammatory Potential

The evaluation of the anti-inflammatory activity of compounds like tirotundin and other sesquiterpene lactones involves a range of in vitro and in vivo assays.

In Vitro Assays

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.[1][4]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in these cells.[1][4]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The Griess assay is used to measure nitrite (B80452) levels in the cell culture supernatant, which is an indicator of NO production.[1]

-

Pro-inflammatory Cytokines: Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture medium.

-

-

Western Blot Analysis: This technique is used to assess the protein expression levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK).[4]

-

Reporter Gene Assays: To specifically measure the activity of transcription factors like NF-κB, cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

The following diagram illustrates a general experimental workflow for in vitro anti-inflammatory screening.

Caption: General workflow for in vitro anti-inflammatory assays.

In Vivo Models

-

Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rodents. The test compound is administered prior to the injection of carrageenan into the paw, and the reduction in paw swelling is measured over time.[5]

-

LPS-Induced Endotoxemia: This model mimics systemic inflammation. The test compound is administered before or after LPS injection, and systemic inflammatory markers in the serum are quantified.

-

Adjuvant-Induced Arthritis: This is a model for chronic inflammation, particularly relevant for rheumatoid arthritis. The effect of the test compound on disease progression is monitored.[6]

Conclusion and Future Directions

Tirotundin and other guaianolide sesquiterpene lactones represent a promising class of natural products with significant anti-inflammatory potential. Their ability to target key inflammatory pathways, particularly NF-κB and MAPK signaling, makes them attractive candidates for further investigation and drug development.

Future research should focus on:

-

Elucidating the specific molecular targets of these compounds.

-

Conducting detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity.

-

Evaluating their efficacy and safety in more advanced preclinical models of inflammatory diseases.

-

Investigating the anti-inflammatory potential of derivatives such as this compound to understand how structural modifications impact biological activity.

References

- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones [mdpi.com]

- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Oxidized Guaianolide Sesquiterpenoids with Potential Anti-inflammatory Activity from Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cytotoxic Effects of 3-O-Methyltirotundin on Cancer Cells

Disclaimer: As of December 2025, publicly available research data specifically detailing the cytotoxic effects of a compound identified as "3-O-Methyltirotundin" on cancer cells is not available. The following guide is a structured template based on established methodologies and common findings in the field of cancer research for novel cytotoxic compounds. This document is intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals. All data, pathways, and protocols are illustrative and should be adapted based on actual experimental results obtained for this compound.

Executive Summary

This technical guide provides a comprehensive overview of the methodologies to evaluate the cytotoxic and anti-cancer properties of the novel compound, this compound. It outlines the experimental protocols for assessing cell viability, induction of apoptosis, and cell cycle arrest. Furthermore, this document presents a hypothetical analysis of the compound's impact on key signaling pathways frequently implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The enclosed data tables and visualizations are illustrative and designed to guide the presentation of experimental findings.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound would be first quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for this assessment.

Table 1: IC50 Values of this compound across Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | [Insert Data] |

| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Data] |

| HeLa | Cervical Adenocarcinoma | 48 | [Insert Data] |

| HCT116 | Colon Carcinoma | 48 | [Insert Data] |

| A375 | Malignant Melanoma | 48 | [Insert Data] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of cytotoxic effects.

Cell Culture and Maintenance

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116, and A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2]

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting apoptosis.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |

| A549 | Control | [Insert Data] | [Insert Data] | [Insert Data] |

| A549 | This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |

| MCF-7 | Control | [Insert Data] | [Insert Data] | [Insert Data] |

| MCF-7 | This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |

Cell Cycle Analysis

PI staining of cellular DNA followed by flow cytometry is used to determine the cell cycle distribution.[5]

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in 70% cold ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| A549 | Control | [Insert Data] | [Insert Data] | [Insert Data] |

| A549 | This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |

| MCF-7 | Control | [Insert Data] | [Insert Data] | [Insert Data] |

| MCF-7 | This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[6]

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[6]

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent.

Hypothetical Signaling Pathway of Apoptosis Induction

The following diagram illustrates a potential mechanism for apoptosis induction by this compound, involving the intrinsic mitochondrial pathway.

Caption: Intrinsic apoptosis pathway potentially modulated by this compound.

Potential Impact on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[7][8][9][10][11] this compound could potentially inhibit this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow Visualization

A standardized workflow ensures consistency and comparability of results.

Caption: General experimental workflow for evaluating cytotoxic effects.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cytotoxic effects of this compound on cancer cells. The illustrative data and pathways provide a framework for presenting experimental findings. Future studies should focus on confirming these findings in xenograft animal models to evaluate the in vivo efficacy and toxicity of this compound. Further investigation into the specific molecular targets and off-target effects will be crucial for its potential clinical application.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. Methylwogonin exerts anticancer effects in A375 human malignant melanoma cells through apoptosis induction, DNA damage, cell invasion inhibition and downregulation of the mTOR/PI3K/Akt signalling pathway [archivesofmedicalscience.com]

- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. mTOR Signaling in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Anti-hyperglycemic Activity of Tirotundin-3-O-methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-hyperglycemic potential of tirotundin-3-O-methyl ether, a sesquiterpene lactone isolated from Tithonia diversifolia. This document synthesizes available data on its activity, proposed mechanism of action, and the experimental protocols used for its evaluation.

Introduction

Tirotundin-3-O-methyl ether is a germacrane (B1241064) sesquiterpene found in the medicinal plant Tithonia diversifolia, which has been traditionally used for the treatment of diabetes in various cultures.[1][2] Research into the chemical constituents of Tithonia diversifolia has identified a number of sesquiterpenoids with potential anti-hyperglycemic properties.[1][2][3] This guide focuses on the current understanding of tirotundin-3-O-methyl ether as a potential therapeutic agent for hyperglycemia.

Quantitative Data on Anti-hyperglycemic Activity

The primary in vitro evidence for the anti-hyperglycemic activity of sesquiterpenes from Tithonia diversifolia, including tirotundin-3-O-methyl ether, comes from glucose uptake assays in 3T3-L1 adipocytes.[1][2][3] While the study by Zhao et al. (2012) evaluated a series of 14 sesquiterpenes, specific quantitative data for tirotundin-3-O-methyl ether (referred to as compound 4 in the study) was not highlighted in the abstract as being statistically significant. However, data for other structurally related compounds from the same study provide context for the potential activity of this class of molecules.[3]

A closely related compound, tirotundin (B206078), has been shown to be a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), with a notable binding affinity for PPARγ.[4] This agonism is a key mechanism for improving insulin (B600854) sensitivity and glucose metabolism.

Table 1: In Vitro Anti-hyperglycemic Activity of Sesquiterpenes from Tithonia diversifolia

| Compound | Chemical Name | Concentration (µg/mL) | Effect on Glucose Uptake in 3T3-L1 Adipocytes | Reference |

| 1 | A new germacrane sesquiterpene | 10 | Significant increase | Zhao et al., 2012[3] |

| 3 | A new germacrane sesquiterpene | 10 | Significant increase | Zhao et al., 2012[3] |

| 6 | 1β-hydroxydiversifolin-3-O-methyl ether | 10 | Significant increase | Zhao et al., 2012[3] |

| 8 | 1β-hydroxytirotundin-3-O-methyl ether | 10 | Significant increase | Zhao et al., 2012[3] |

| 4 | Tirotundin-3-O-methyl ether | 10 | Evaluated, but not reported as significantly active in the abstract | Zhao et al., 2012[3] |

Table 2: PPARγ Ligand Binding Affinity of Tirotundin

| Compound | Receptor | Assay Type | IC₅₀ (µM) | Reference |

| Tirotundin | PPARγ | Fluorescence Polarization Competitive Binding | 27 | Lin et al., 2012[4] |

Mechanism of Action: PPARγ Agonism

The anti-hyperglycemic effect of tirotundin and its derivatives is strongly suggested to be mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.

Signaling Pathway:

-

Ligand Binding: Tirotundin-3-O-methyl ether, acting as a ligand, enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ.

-

Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the transcription of genes involved in glucose metabolism.

-

Metabolic Effects: This includes the increased expression of Glucose Transporter type 4 (GLUT4), which is then translocated to the cell membrane to facilitate glucose uptake from the bloodstream into adipocytes and muscle cells, thereby lowering blood glucose levels.

Experimental Protocols

Isolation and Purification of Sesquiterpenoids from Tithonia diversifolia

This protocol is a synthesized representation of methods for isolating sesquiterpene lactones.

-

Plant Material and Extraction:

-

Air-dry the aerial parts (leaves and stems) of Tithonia diversifolia.

-

Grind the dried material into a coarse powder.

-

Perform successive maceration with solvents of increasing polarity, typically starting with hexane (B92381), followed by dichloromethane (B109758) or ethyl acetate (B1210297), and then methanol.

-

-

Fractionation:

-

Concentrate the dichloromethane or ethyl acetate extract in vacuo.

-

Subject the concentrated extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

-

-

Purification:

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Further purify the fractions containing the compounds of interest using repeated column chromatography (silica gel or Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

Identify the purified compounds, including tirotundin-3-O-methyl ether, using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

In Vitro 3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay

This protocol is based on standard methodologies for evaluating insulin-sensitizing agents.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Induce differentiation two days post-confluence by switching to a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2-3 days.

-

Maintain the cells in an insulin-containing medium for another 2-3 days, then switch to a standard culture medium for maturation into adipocytes.

-

-

Glucose Uptake Assay:

-

Seed mature 3T3-L1 adipocytes in 96-well plates.

-

Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Treat the cells with various concentrations of tirotundin-3-O-methyl ether or a positive control (e.g., rosiglitazone) for a specified period (e.g., 24 hours).

-

Stimulate with or without insulin (e.g., 100 nM) for 30 minutes.

-

Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.

-

Wash the cells to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a plate reader to quantify glucose uptake.

-

PPARγ Ligand Binding Assay

This is a representative protocol for a competitive binding assay.

-

Reagents and Plate Preparation:

-

Use a kit containing recombinant human PPARγ Ligand Binding Domain (LBD), a fluorescently labeled PPARγ agonist (tracer), and an anti-GST antibody.

-

Prepare serial dilutions of tirotundin-3-O-methyl ether and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

-

Assay Procedure:

-

Add the PPARγ-LBD, the fluorescent tracer, and the antibody to the wells of a microplate.

-

Add the test compounds or control to the wells.

-

Incubate the plate at room temperature to allow for competitive binding.

-

-

Data Acquisition:

-

Measure the fluorescence polarization or FRET signal. The displacement of the fluorescent tracer by the test compound results in a decrease in the signal.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

-

PPARγ Transactivation Reporter Assay

This protocol describes a cell-based assay to measure the functional activation of PPARγ.

-

Cell Transfection:

-

Use a suitable cell line (e.g., HEK293 or HepG2).

-

Co-transfect the cells with two plasmids: an expression vector for full-length human PPARγ and a reporter plasmid containing multiple PPREs linked to a luciferase reporter gene. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of tirotundin-3-O-methyl ether or a positive control (e.g., rosiglitazone).

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Express the results as fold activation relative to the vehicle control.

-

Conclusion and Future Directions

The available evidence suggests that tirotundin-3-O-methyl ether, a sesquiterpene from Tithonia diversifolia, has potential as an anti-hyperglycemic agent. Its mechanism of action is likely mediated through the activation of the PPARγ signaling pathway, similar to the closely related compound tirotundin. However, a notable gap in the current literature is the lack of specific quantitative data on the glucose uptake-enhancing activity of tirotundin-3-O-methyl ether itself.

Future research should focus on:

-

Quantitative evaluation: Determining the precise dose-response relationship and efficacy of purified tirotundin-3-O-methyl ether in 3T3-L1 adipocyte glucose uptake assays.

-

Direct PPARγ interaction: Confirming the binding affinity and functional activation of PPARγ specifically by tirotundin-3-O-methyl ether through ligand binding and transactivation assays.

-

In vivo studies: Evaluating the anti-hyperglycemic effects of tirotundin-3-O-methyl ether in animal models of diabetes to assess its therapeutic potential, pharmacokinetics, and safety profile.

This technical guide provides a foundation for researchers and drug development professionals to further investigate tirotundin-3-O-methyl ether as a promising natural product lead for the development of novel anti-diabetic therapies.

References

- 1. Effect of Tithonia diversifolia Leaf Extract on Leptin, Adiponectin, and Insulin Receptor Levels in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three new sesquiterpenes from Tithonia diversifolia and their anti-hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Potential Signaling Pathways of 3-O-Methyltirotundin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and potential molecular mechanisms of 3-O-Methyltirotundin, a sesquiterpenoid compound. Given the limited direct research on this specific molecule, this guide draws upon data from its close structural analog, tirotundin (B206078), and the broader class of sesquiterpene lactones to provide a robust framework for future investigation.

Solubility Profile of this compound

Currently, quantitative solubility data for this compound is not publicly available. However, qualitative assessments indicate its solubility in a range of common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Acetone | Soluble[1] |

Experimental Protocol: Determination of Quantitative Solubility

To ascertain the precise solubility of this compound, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining its thermodynamic solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Reagents

-

This compound (high purity)

-

Selected solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile (B52724), Water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a standard calibration curve of this compound in the same solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and standards by HPLC. A typical starting point for a C18 column could be a mobile phase of acetonitrile and water with gradient elution, monitoring at a wavelength determined by a UV scan of the compound.[2][3][4]

-

-

Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve and calculate the solubility in units such as mg/mL or molarity.

Potential Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound have not been elucidated, the activities of its parent compound, tirotundin, and other sesquiterpene lactones provide strong indications of its likely molecular targets.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Research has shown that tirotundin acts as a dual agonist for PPARα and PPARγ.[5] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[6] Agonism of PPARγ is a key mechanism for the anti-diabetic effects of certain drugs.[5] The study on tirotundin demonstrated that it directly binds to the PPARγ ligand-binding domain.[5] Given the structural similarity, it is highly probable that this compound also functions as a PPAR agonist.

References

- 1. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPAR-Mediated Toxicology and Applied Pharmacology [mdpi.com]

3-O-Methyltirotundin: A Literature Review of a Sesquiterpenoid from Tithonia diversifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract